6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 866013-21-0
VCID: VC5021040
InChI: InChI=1S/C15H8Cl2O4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H
SMILES: C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl
Molecular Formula: C15H8Cl2O4S
Molecular Weight: 355.19

6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

CAS No.: 866013-21-0

Cat. No.: VC5021040

Molecular Formula: C15H8Cl2O4S

Molecular Weight: 355.19

* For research use only. Not for human or veterinary use.

6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one - 866013-21-0

Specification

CAS No. 866013-21-0
Molecular Formula C15H8Cl2O4S
Molecular Weight 355.19
IUPAC Name 6-chloro-3-(4-chlorophenyl)sulfonylchromen-2-one
Standard InChI InChI=1S/C15H8Cl2O4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H
Standard InChI Key UZWMLEOSPVPRJT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl

Introduction

6-Chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromone class, characterized by the presence of a sulfonyl group attached to a chlorobenzene moiety. This compound is notable for its unique structure, which combines a chromone backbone with a sulfonyl group, providing distinct chemical properties and potential biological activities.

Synthesis and Chemical Characteristics

The synthesis of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one involves several steps, often starting with the preparation of the chromone backbone followed by the introduction of the sulfonyl group. The compound is generally soluble in various organic solvents, which facilitates its handling and application in research settings.

Solubility and Stability

  • Solubility: Soluble in organic solvents such as chloroform, methanol, and dimethyl sulfoxide.

  • Thermal Stability: While specific melting points are not widely reported, compounds in this class typically exhibit good thermal stability, which is advantageous for various applications.

Biological Activity and Potential Applications

Although specific biological activity data for 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is limited, compounds with similar structures have shown potential as antimicrobial and anticancer agents. The mechanism of action often involves the inhibition of specific enzymes or interaction with cellular receptors, modulating biological pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Compound NameStructural FeaturesUniqueness
6-Chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-oneContains a monochlorobenzene sulfonyl groupLacks dichloro substitution
3-(3,4-Dichlorobenzenesulfonyl)-2H-chromen-2-oneContains a dichlorobenzene sulfonyl groupExhibits distinct biological activity due to dichloro substitution
6-Chloro-3-(3,4-Difluorobenzenesulfonyl)-2H-chromen-2-oneContains fluorine instead of chlorineDifferent electronic properties due to fluorine
6-Chloro-3-(3,4-Dimethylbenzenesulfonyl)-2H-chromen-2-oneContains methyl groups instead of chlorineAlters steric hindrance and electronic distribution

Experimental Analysis

Experimental analysis typically involves spectroscopic techniques such as FT-IR, 1{}^{1}H-NMR, and 13{}^{13}C-NMR to confirm the compound's structure. Biological activity can be assessed through in vitro and in vivo studies focusing on enzyme inhibition and cellular interactions.

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